molecular formula C32H52O3 B12688967 3-O-Acetylerythrodiol CAS No. 7089-38-5

3-O-Acetylerythrodiol

Cat. No.: B12688967
CAS No.: 7089-38-5
M. Wt: 484.8 g/mol
InChI Key: HXBWNAVRXULPIK-HTQKRWCJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrodiol 3-acetate can be synthesized by the acetylation of erythrodiol. The process typically involves reacting erythrodiol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the acetate ester.

Industrial Production Methods: Industrial production of erythrodiol 3-acetate often involves extraction from natural sources followed by purification. The extraction process may use solvents like ethanol or methanol, and the compound is then isolated using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Erythrodiol 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various erythrodiol derivatives with altered functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of erythrodiol 3-acetate involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Erythrodiol 3-acetate is unique due to its specific molecular structure, which allows it to interact with different biological targets more effectively. Its acetylated form enhances its bioavailability and stability compared to its non-acetylated counterparts .

Properties

CAS No.

7089-38-5

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

[(3S,6aR,6bS,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate

InChI

InChI=1S/C32H52O3/c1-21(34)35-26-12-13-29(6)24(28(26,4)5)11-14-31(8)25(29)10-9-22-23-19-27(2,3)15-17-32(23,20-33)18-16-30(22,31)7/h9,23-26,33H,10-20H2,1-8H3/t23-,24?,25+,26-,29-,30+,31+,32+/m0/s1

InChI Key

HXBWNAVRXULPIK-HTQKRWCJSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC=C4[C@@H]5CC(CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)CO)(C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C

Origin of Product

United States

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